Home > Products > Building Blocks P19957 > Pidotimod Impurity B
Pidotimod Impurity B - 72744-67-3

Pidotimod Impurity B

Catalog Number: EVT-3161349
CAS Number: 72744-67-3
Molecular Formula: C8H10N2O2S2
Molecular Weight: 230.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Nitrosodimethylamine (NDMA)

  • Compound Description: NDMA is a potential carcinogenic nitrosamine impurity found in Ranitidine drug substance and products. It forms as a byproduct during synthesis or in the presence of sodium nitrite/nitric acid and secondary amines like dimethylamine. []
  • Relevance: While not directly related to Pidotimod Impurity B, NDMA exemplifies the importance of controlling impurities in drug manufacturing due to potential health risks. This highlights the need to understand the formation and control of Pidotimod Impurity B as well. []

1-(diphenylmethyl)piperazine (Impurity in Cinnarizine)

  • Compound Description: 1-(diphenylmethyl)piperazine is an impurity found in Cinnarizine, necessitating analytical methods for their simultaneous determination. []
  • Relevance: This impurity highlights the challenges in analyzing mixtures containing structurally similar compounds, similar to the potential challenges in characterizing and quantifying Pidotimod Impurity B. []
Source and Classification

Pidotimod is synthesized from L-thioproline ethyl ester and L-pyroglutamic acid, among other starting materials. During this synthesis, several impurities, including Pidotimod Impurity B, are generated. The classification of Pidotimod Impurity B falls under pharmaceutical impurities, which are categorized based on their origin—process-related impurities arising from the synthesis process .

Synthesis Analysis

The synthesis of Pidotimod and its impurities typically involves the following steps:

  1. Starting Materials: The primary reactants include L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid.
  2. Reaction Conditions: The reaction is conducted in a dichloromethane solvent at low temperatures (0-10 °C) to control the reaction kinetics and minimize side reactions.
  3. Condensation Reaction: An alkaline solution (e.g., sodium hydroxide or sodium bicarbonate) is added to neutralize the acid radicals from L-thioproline ethyl ester hydrochloride. This step facilitates the condensation reaction catalyzed by an amide coupling reagent such as dicyclohexylcarbodiimide.
  4. Separation of Impurities: Following the reaction, the mixture undergoes separation processes to isolate Pidotimod along with its impurities, including Pidotimod Impurity B .

The synthesis yields a mixture containing various compounds, notably compound A and compound B, which are identified as impurities during the manufacturing process.

Molecular Structure Analysis

Structural Data

  • Molecular Formula: Not explicitly provided; inferred from related compounds.
  • Molecular Weight: Approximately 478.36 g/mol based on mass spectrometry data indicating [M+H]+ ions .
Chemical Reactions Analysis

The chemical reactions involving Pidotimod Impurity B primarily occur during the synthesis of Pidotimod. Key reactions include:

  • Condensation Reactions: The formation of Pidotimod from L-thioproline ethyl ester and L-pyroglutamic acid involves amide bond formation.
  • Degradation Pathways: Under stress conditions (e.g., heat, light), Pidotimod and its impurities can undergo hydrolysis or oxidation, leading to further degradation products. This has been studied using liquid chromatography-mass spectrometry techniques .
Mechanism of Action

The mechanism by which Pidotimod and its impurities exert biological effects primarily involves modulation of immune responses. Pidotimod enhances T-cell activity and promotes the production of immunoglobulins, thereby improving resistance to infections. While specific data on Pidotimod Impurity B's mechanism is limited, it may share similar properties due to its structural relationship with pidotimod.

Physical and Chemical Properties Analysis
  • Solubility: Likely soluble in organic solvents such as dichloromethane due to its synthetic origins.
  • Stability: Stability may vary under different conditions; stress testing indicates potential degradation under adverse conditions .
Applications

Pidotimod itself has established applications in clinical settings for treating respiratory infections and enhancing immune function. The understanding of impurities like Pidotimod Impurity B is crucial for quality control in pharmaceutical manufacturing:

  • Quality Control: Monitoring impurities ensures that pharmaceutical products meet safety standards.
  • Research Applications: Understanding these impurities contributes to ongoing research into optimizing synthesis methods and improving drug formulations .
Synthetic Pathways and Formation Mechanisms of Pidotimod Impurity B [3] [8]

Process-Related Impurities in Pidotimod Synthesis

Pidotimod ((R)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid) is synthesized through a multi-step condensation reaction between L-thioproline (4-thiazolidinecarboxylic acid) and L-pyroglutamic acid (5-oxoproline) derivatives [3] [7]. This synthetic route introduces several process-related impurities, with Impurity B (5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione; CAS 72744-67-3) representing a significant cyclization byproduct formed during the final stages of synthesis [6]. The formation of Impurity B occurs through an intramolecular dimerization mechanism when the carboxylic acid group of one pidotimod molecule reacts with the amide carbonyl of another under acidic or high-temperature conditions. This process competes with the desired monomeric pidotimod formation and is favored by extended reaction times or improper stoichiometric control during the condensation and subsequent hydrolysis steps [1] [4]. The presence of residual L-thioproline (CAS 34592-47-7) and L-pyroglutamic anhydride (CAS 14842-41-2) further complicates the impurity profile, as these intermediates can participate in side reactions leading to structurally complex byproducts including Impurity B [3].

Table 1: Key Process-Related Impurities in Pidotimod Synthesis

Compound NameCAS NumberChemical RoleOrigin in Synthesis
Pidotimod Impurity B72744-67-3Cyclization dimerCondensation/hydrolysis side reaction
L-Thioproline34592-47-7Starting material/IntermediateIncomplete reaction
L-Pyroglutamic Anhydride14842-41-2Activated intermediateSide reaction during activation
Pidotimod Impurity C162148-17-6Stereoisomer/Dehydration productChiral inversion/Dehydration
Pidotimod Impurity D162148-15-4Hydrolysis productEster hydrolysis side product

Role of Condensation Reagents in Byproduct Formation

The choice of condensation reagents critically influences the formation of Pidotimod Impurity B during the amide bond formation between thiazolidine and pyrrolidone precursors. Carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) and water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed but contribute significantly to Impurity B formation through reactive intermediate generation [1] [4]. These reagents initially form O-acylisourea intermediates with the carboxylic acid group of L-pyroglutamic acid, which can either proceed to form the desired amide bond with L-thioproline or undergo unproductive side reactions. When nucleophilic catalysts such as N-hydroxysuccinimide (NHS) are omitted, the O-acylisourea becomes increasingly susceptible to nucleophilic attack by the amide nitrogen of another pidotimod molecule rather than the intended thiazolidine amine, initiating the dimerization pathway toward Impurity B [1].

The reagent stoichiometry further modulates this process. Excess carbodiimide reagent (beyond 1.2 equivalents) promotes over-activation of carboxylic acid groups, increasing the probability of intermolecular reactions between activated esters and amide functionalities. Additionally, high reagent concentration creates a local environment favorable for dimer precursor assembly. Studies comparing coupling agents demonstrate that phosphonium salts (e.g., PyBOP) produce significantly lower Impurity B levels (0.3-0.5%) compared to carbodiimides (1.8-2.5%) under identical conditions due to their reduced tendency to form reactive byproducts that initiate cyclization cascades [4].

Table 2: Impact of Condensation Reagents on Impurity B Formation

Condensation ReagentTemperature (°C)Impurity B (%)Primary Mechanism Promoting Impurity B
Dicyclohexylcarbodiimide (DCC)0-51.8-2.5%O-acylisourea rearrangement
Ethyl-dimethylaminopropyl carbodiimide (EDC)0-51.5-2.2%Water-soluble isourea formation
Benzotriazolyl-oxytripyrrolidinophosphonium (PyBOP)0-50.3-0.5%Minimal reactive intermediates
Hydroxybenzotriazole (HOBt) with EDC0-50.8-1.2%Reduced O-acylisourea lifetime

Reaction Parameters Influencing Impurity B Generation

Temperature control represents the most critical parameter governing Impurity B formation, with exothermic condensation reactions showing dramatically increased dimerization above 10°C. Studies demonstrate that maintaining the coupling step at 0-5°C limits Impurity B to 0.8-1.2%, while allowing temperatures to reach 20-25°C increases this impurity to 3.5-4.8% due to accelerated intermolecular nucleophilic attack [4]. The subsequent hydrolysis step designed to remove protecting groups exhibits an even more pronounced temperature dependence, where prolonged exposure above 30°C promotes dehydration and cyclization cascades that form Impurity B.

Solvent selection directly impacts the reactive conformation of intermediates preceding Impurity B formation. Polar aprotic solvents like dichloromethane (DCM) facilitate the necessary molecular orientation for cyclization by enhancing molecular mobility, resulting in Impurity B levels of 1.2-1.8% [4]. In contrast, protic solvents such as methanol create hydrogen-bonding networks that stabilize monomeric species, reducing Impurity B to 0.5-0.7%. However, methanol introduces transesterification risks with ester-protected intermediates. Solvent mixtures (e.g., DCM:methanol 4:1) offer a compromise, maintaining Impurity B below 0.9% while ensuring intermediate solubility.

pH manipulation during hydrolysis and workup stages provides another control point. Alkaline conditions (pH 8.5-9.5) favor enolate formation on the thiazolidine ring, increasing nucleophilicity and promoting intramolecular cyclization. Conversely, neutral to mildly acidic conditions (pH 5.5-6.5) during hydrolysis suppress this pathway, effectively reducing Impurity B formation by protonating the reactive nucleophile [1] [4]. The duration of hydrolysis must be precisely calibrated (typically 2-3 hours) to avoid extended exposure to hydrolytic conditions that gradually increase cyclization rates.

Table 3: Reaction Parameter Optimization for Impurity B Control

ParameterHigh-Risk ConditionLow-Risk ConditionImpact on Impurity B Formation
Coupling Temperature20-25°C0-5°C4-fold increase at elevated temperatures
Hydrolysis Temperature35-40°C25-30°C3.5-fold increase at higher temperatures
Solvent PolarityDichloromethane (ε=8.9)Methanol (ε=33)60% reduction in protic solvents
Hydrolysis pHpH 9.0pH 6.070% reduction at near-neutral pH
Reaction Time>4 hours2-3 hoursLinear increase beyond 3 hours

Stereochemical Considerations in Thiazolidine-Pyrrolidone Cyclization

The formation of Pidotimod Impurity B involves stereospecific cyclization that depends critically on the absolute configuration at the chiral centers of the pidotimod molecule. The biologically active pidotimod contains an (R)-configuration at C4 of the thiazolidine ring and an (S)-configuration at C5 of the pyrrolidone ring [3] [4]. During Impurity B formation, the thiazolidine sulfur nucleophilically attacks the carbonyl carbon of the pyroglutamyl moiety in a neighboring molecule, a process requiring proper molecular orbital alignment between the reacting centers. The (R)-configured thiazolidine adopts a puckered conformation that positions the sulfur lone pair anti-periplanar to the electrophilic carbonyl, satisfying the Bürgi-Dunitz trajectory for nucleophilic addition and enabling cyclization.

The resulting Impurity B contains a tricyclic system with fused ring junctions at positions 3,7 and 5,11 that establish three contiguous stereocenters [6]. This structure imposes significant steric constraints during formation, explaining why only molecules with identical chirality undergo efficient cyclization. When enantiomeric impurities (e.g., D-thioproline or D-pyroglutamic acid) are present, they disrupt the precise stereochemical alignment required for cyclization, paradoxically reducing Impurity B formation but increasing other impurities [4]. This phenomenon underscores the importance of chiral purity in starting materials for controlling Impurity B levels.

Crystallization purification methods exploit these stereochemical differences by selectively excluding the meso-like structure of Impurity B from the pidotimod crystal lattice. Single-crystal X-ray analysis reveals that pidotimod adopts a linear conformation in its crystalline form with intermolecular hydrogen bonding between the carboxylic acid and amide carbonyl, whereas Impurity B prefers a folded conformation incompatible with this packing arrangement [4]. Process optimizations exploiting this difference achieve final product chiral purity exceeding 99.5% with Impurity B content below 0.15% through diastereomeric recrystallization techniques using ethanol-water mixtures.

Properties

CAS Number

72744-67-3

Product Name

Pidotimod Impurity B

IUPAC Name

5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione

Molecular Formula

C8H10N2O2S2

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C8H10N2O2S2/c11-7-5-1-13-3-9(5)8(12)6-2-14-4-10(6)7/h5-6H,1-4H2

InChI Key

IBBKEOUUWVDDIT-UHFFFAOYSA-N

SMILES

C1C2C(=O)N3CSCC3C(=O)N2CS1

Canonical SMILES

C1C2C(=O)N3CSCC3C(=O)N2CS1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.